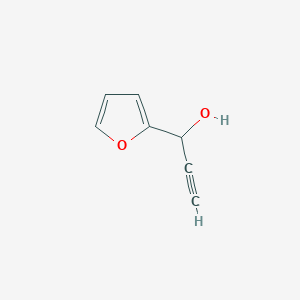

1-(furan-2-yl)prop-2-yn-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6O2 |

|---|---|

Molecular Weight |

122.12 g/mol |

IUPAC Name |

1-(furan-2-yl)prop-2-yn-1-ol |

InChI |

InChI=1S/C7H6O2/c1-2-6(8)7-4-3-5-9-7/h1,3-6,8H |

InChI Key |

NJJOUIBDSYNNAK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC=CO1)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Furan 2 Yl Prop 2 Yn 1 Ol and Analogues

Classical Approaches to Propargylic Alcohol Scaffolds

Traditional methods for constructing propargylic alcohols remain fundamental in organic synthesis. These approaches are valued for their reliability and straightforward execution, primarily involving the formation of a carbon-carbon bond between an alkyne and a carbonyl compound.

Nucleophilic Additions to Aldehydes and Ketones

A primary and widely used method for synthesizing 1-(furan-2-yl)prop-2-yn-1-ol is the nucleophilic addition of a propynyl (B12738560) anion to furfural (B47365). This reaction begins with the deprotonation of a terminal alkyne, such as propyne, using a strong base like sodium amide (NaNH₂) to generate a highly nucleophilic acetylide ion. youtube.comyoutube.com This acetylide then attacks the electrophilic carbonyl carbon of furfural. youtube.com The subsequent step involves an acidic workup to protonate the resulting alkoxide, yielding the final propargylic alcohol. youtube.com This two-step, one-pot sequence is an effective way to create the C-C bond essential for the alcohol's framework. youtube.comyoutube.com The choice of carbonyl compound dictates the substitution of the resulting alcohol; reacting the acetylide with an aldehyde like furfural produces a secondary alcohol. youtube.com

Barbier Reaction Variants Utilizing Alkynyl Halides and Furfural Derivatives

The Barbier reaction offers a convenient alternative to the pre-formation of an organometallic reagent, as seen in Grignard reactions. wikipedia.orgnrochemistry.com In this in situ process, an alkynyl halide (such as propargyl bromide), a carbonyl compound (furfural), and a metal are all combined in a single pot. wikipedia.orgnrochemistry.com The organometallic species is generated in the presence of the electrophile, with which it immediately reacts. wikipedia.org

Metals such as zinc, indium, tin, and samarium are commonly employed to mediate this reaction. wikipedia.orgnrochemistry.com For the synthesis of this compound, propargyl bromide is treated with a metal like zinc powder in the presence of furfural. nih.gov The reaction is often conducted in solvents like a mixture of THF and aqueous ammonium (B1175870) chloride. nih.govresearchgate.net A key advantage of the Barbier reaction is its tolerance to moisture, allowing it to be performed in aqueous media, which aligns with the principles of green chemistry. wikipedia.org The regioselectivity of the addition can be influenced by factors such as the metal used, solvent, and the specific structure of the reactants. nih.gov However, unsubstituted propargyl halides, like propargyl bromide, generally react to give the corresponding propargylic alcohols with high selectivity. nih.gov

| Metal | Alkynyl Halide | Carbonyl Compound | Solvent System | Typical Outcome |

| Zinc (Zn) | Propargyl bromide | Furfural | THF / aq. NH₄Cl | High selectivity for propargylic alcohol |

| Indium (In) | Propargyl halide | Aldehydes | Aqueous media | High selectivity for allenic alcohols |

| Tin (Sn) | Allylic/Alkynyl halide | Aldehydes | THF / Et₂O / H₂O | Good yields of corresponding alcohols |

Stereoselective and Asymmetric Synthesis Strategies for Furan-Containing Alcohols

Achiral propargylic alcohols are valuable, but the demand for enantiomerically pure compounds in fields like pharmaceuticals has driven the development of asymmetric synthetic methods. These strategies aim to control the three-dimensional arrangement of atoms, producing a single enantiomer of the target alcohol.

Biocatalytic Asymmetric Reductions of Furan-2-yl Ketones to Chiral Alcohols

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiopure chiral alcohols. This method utilizes whole cells of microorganisms or isolated enzymes to catalyze the asymmetric reduction of a prochiral ketone precursor. For the synthesis of chiral this compound, the corresponding ketone, 1-(furan-2-yl)prop-2-yn-1-one, would be the substrate.

While direct biocatalytic reduction of this specific alkynyl ketone is not widely documented, analogous reductions of similar furan-containing ketones demonstrate the viability of this approach. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol has been achieved with excellent results using the whole-cell biocatalyst Lactobacillus paracasei BD101. researchgate.net In this reported biotransformation, the chiral alcohol was obtained with over 99% conversion, greater than 99% enantiomeric excess (ee), and a 96% yield. researchgate.net Similarly, Lactobacillus paracasei has been used to produce (R)-1-(furan-2-yl)ethanol from 1-(furan-2-yl)ethanone with >99% ee and 97% yield. researchgate.net These processes offer significant advantages over traditional chemical synthesis, including high enantioselectivity and mild reaction conditions. researchgate.netresearchgate.net The use of whole cells is often preferred as it circumvents the need for costly cofactor regeneration. researchgate.netnih.gov

Chiral Ligand-Mediated Alkyne Additions to Furanic Aldehydes for Enantiopure this compound

Another prominent strategy for achieving enantioselectivity is the use of a metal catalyst combined with a chiral ligand. nih.gov In this approach, the addition of a terminal alkyne to an aldehyde is guided by a chiral environment created by the ligand, leading to the preferential formation of one enantiomer. This catalytic enantioselective alkyne addition is a well-established method for synthesizing chiral propargylic alcohols. nih.gov

For the synthesis of enantiopure this compound, a copper or zinc catalyst is typically used in conjunction with a specially designed chiral ligand. nih.gov Recent advancements have highlighted the efficacy of tunable, axially chiral P,N-ligands in copper-catalyzed enantioselective alkyne additions to C=N bonds, a principle that is directly applicable to C=O bonds in aldehydes like furfural. nih.govorganic-chemistry.org By carefully selecting and tuning the structure of the chiral ligand, high levels of enantioselectivity can be achieved for a broad range of alkynes and aldehydes. nih.gov This method avoids the need for stoichiometric amounts of pre-formed metal acetylides and can be performed under mild conditions. nih.gov

| Catalyst System | Reactants | Key Feature | Outcome |

| Lactobacillus paracasei BD101 | 1-(Furan-2-yl)propan-1-one | Whole-cell biocatalysis | (S)-1-(Furan-2-yl)propan-1-ol (>99% ee, 96% yield) researchgate.net |

| Copper(I) / Chiral P,N-Ligand | Terminal Alkyne + Aldehyde | Chiral ligand induces asymmetry | Chiral Propargylic Alcohol (High ee) nih.gov |

Transition Metal-Catalyzed Syntheses of Propargylic Alcohols and Derivatives

Transition metals play a crucial role not only in asymmetric synthesis but also in a variety of other transformations involving propargylic alcohols. These catalysts can facilitate the initial synthesis of the alcohol or be used in subsequent reactions where the alcohol serves as a key intermediate. Catalysts based on gold, platinum, copper, and ruthenium have been extensively used in the synthesis of furan-containing molecules from propargylic precursors. nih.govorganic-chemistry.orgarkat-usa.orgslideshare.nethud.ac.uk

Gold and copper catalysts are particularly effective in mediating cascade reactions. For example, a combination of a triazole-gold (TA-Au) catalyst and a copper co-catalyst can be used to synthesize substituted furans in a one-pot, three-step cascade starting from a propargyl alcohol and an alkyne. organic-chemistry.org Gold catalysts are also employed for propargylic substitution reactions followed by cycloisomerization to form polysubstituted furans. nih.gov Copper(I) iodide has been shown to efficiently catalyze the cycloisomerization of alkynyl ketones into furans. hud.ac.uk These transition metal-catalyzed pathways provide powerful and atom-economical routes to complex furan (B31954) derivatives, highlighting the versatility of this compound as a building block in modern organic synthesis. arkat-usa.org

Silver-Catalyzed Routes to Propargylic Alcohols

Silver salts are recognized for their ability to act as potent catalysts in organic reactions involving alkynes, owing to their superior alkynophilicity through π-coordination with the carbon-carbon triple bond. nih.gov This property is harnessed in the synthesis of propargylic alcohols via the alkynylation of aldehydes. In these reactions, a silver catalyst activates the terminal alkyne, facilitating its nucleophilic attack on the electrophilic carbonyl carbon of an aldehyde, such as furan-2-carbaldehyde.

While often used in conjunction with other metals like gold, silver catalysts can play a crucial role. For instance, in gold-catalyzed reactions for the synthesis of polysubstituted furans from propargylic alcohols, a silver catalyst like silver triflate (AgOTf) is often added to activate the gold catalyst, thereby improving reaction yields. mdpi.com The general mechanism involves the formation of a silver acetylide intermediate, which then adds to the aldehyde. Silver catalysis provides a significant impetus for the development of alkyne-based organic reactions, including alkynylation, hydrofunctionalization, and cycloisomerization. nih.gov Research has demonstrated the utility of silver in cascade reactions for building complex heterocyclic structures like benzofurans. nih.gov

Table 1: Examples of Silver-Catalyzed or -Promoted Reactions in Furan Synthesis This table is illustrative of silver's role in reactions involving furan precursors and alkynes, based on related synthetic strategies.

| Catalyst System | Reactants | Product Type | Reference |

| AuBr₃ / AgOTf | Propargylic alcohol, 1,3-Dicarbonyl compound | Polysubstituted furan | mdpi.com |

| Silver salts | Terminal alkyne, Aldehyde | Propargylic alcohol | nih.gov |

| Silver catalyst | 4-Alkyl-2-ynylphenol, Indole | 4-Substituted benzofuran | nih.gov |

Palladium-Catalyzed Approaches to Furan-Substituted Propargylic Alcohols

Palladium catalysis offers a versatile and powerful toolkit for the synthesis of furan-containing molecules. nih.govescholarship.org A primary method for forging the C-C bond between a furan ring and an alkyne is the Sonogashira coupling reaction. nih.gov This reaction typically involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. For the synthesis of a furan-substituted propargylic alcohol, this could involve coupling a protected propargyl alcohol with a halogenated furan derivative.

Alternatively, direct C-H activation and functionalization of the furan ring with alkynes represents a more atom-economical approach. mdpi.comresearchgate.net Palladium catalysts have been developed for the C5-H alkenylation of furfural with alkynes. researchgate.net These methods avoid the need for pre-functionalized furan starting materials. The synthesis of 2,3-disubstituted benzo[b]furans has been achieved through a palladium/copper-catalyzed cross-coupling of o-iodoanisoles and terminal alkynes, followed by electrophilic cyclization, demonstrating the power of this approach for building complex furan-based systems under mild conditions. nih.gov

Table 2: Palladium-Catalyzed Reactions for Furan Functionalization This table highlights relevant palladium-catalyzed methods that can be adapted for the synthesis of furan-substituted alkynes and alcohols.

| Reaction Type | Catalysts | Reactants | Key Transformation | Reference |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | o-Iodoanisole, Terminal alkyne | Formation of an aryl-alkyne bond | nih.gov |

| Michael-Heck Reaction | Phosphine-Palladium | (Z)-β-halo allylic alcohol, Activated alkyne | Sequential Michael addition and Heck cyclization to form furans | nih.govescholarship.org |

| C-H Alkenylation | Palladium/Carboxylic Acid | Furfural, Alkyne | Direct C-H activation and alkenylation of the furan ring | researchgate.net |

| C-H Activation | NHC-Palladium(II) complexes | Furanyl derivative, Aryl bromide | Cross-coupling via C-H activation of the heterocycle | mdpi.comresearchgate.net |

Green Chemistry Considerations in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unive.it The synthesis of this compound can be approached with these principles in mind, particularly as its precursor, furfural, is a bio-based platform chemical derived from lignocellulosic biomass.

Key green chemistry considerations include:

Use of Renewable Feedstocks: Starting with furfural, derived from agricultural waste, aligns with the principle of using renewable rather than depleting feedstocks. mdpi.com

Catalysis: Employing catalysts, such as the silver and palladium systems discussed, is inherently greener than using stoichiometric reagents because they are used in small amounts and can often be recycled, minimizing waste. unive.itresearchgate.net Silver catalysis, in particular, has been noted for possessing a "greener face" in organic synthesis. researchgate.net

Solvent-Free Conditions: The development of solvent-free or solid-state reaction protocols can significantly reduce environmental impact by eliminating volatile organic compounds (VOCs). scholarsresearchlibrary.com

Biocatalysis: A powerful green approach is the use of enzymes or whole-cell biocatalysts. For instance, the asymmetric bioreduction of 1-(furan-2-yl)propan-1-one to (S)-1-(furan-2-yl)propan-1-ol has been achieved with high conversion and yield using Lactobacillus paracasei. researchgate.net This highlights the potential for using biocatalytic methods to produce chiral furan alcohols with high enantiomeric excess under mild, aqueous conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core green chemistry principle. Direct C-H activation methods are generally more atom-economical than cross-coupling reactions that require pre-halogenation of the substrate. mdpi.comresearchgate.net

By integrating these strategies, such as using bio-derived furfural, employing efficient and recyclable catalysts, minimizing solvent use, and exploring biocatalytic routes, the synthesis of this compound can be made more sustainable and environmentally benign. rsc.org

Reactivity Profiles and Mechanistic Investigations of 1 Furan 2 Yl Prop 2 Yn 1 Ol

Rearrangement Reactions Involving the Propargylic Alcohol Moiety

The propargylic alcohol group in 1-(furan-2-yl)prop-2-yn-1-ol is the primary site for several important rearrangement reactions.

Meyer-Schuster Rearrangement Pathways of this compound

The Meyer-Schuster rearrangement is a classic acid-catalyzed conversion of propargylic alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org For this compound, a secondary propargylic alcohol, this rearrangement typically yields an α,β-unsaturated aldehyde. The reaction proceeds through a three-step mechanism: protonation of the hydroxyl group, a rate-determining 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, and subsequent tautomerization to the final enal product. wikipedia.org

The efficiency and selectivity of the Meyer-Schuster rearrangement can be influenced by the choice of catalyst. While strong acids are traditionally used, they can sometimes lead to competing reactions like the Rupe rearrangement, particularly with tertiary alcohols. wikipedia.orgsynarchive.com Modern methodologies often employ milder transition metal-based or Lewis acid catalysts, such as those based on Rhenium, Ruthenium, or Silver, to improve yields and stereoselectivity. semanticscholar.orgresearchgate.net For instance, rhenium-catalyzed rearrangements have been shown to proceed under neutral conditions with high E-stereoselectivity. researchgate.net

| Catalyst Type | Examples | Reaction Conditions | Key Advantages |

|---|---|---|---|

| Brønsted Acids | PTSA, H₂SO₄ | Strongly acidic | Traditional method |

| Lewis Acids | InCl₃, Sc(OTf)₃ | Mild conditions, microwave irradiation possible | Improved yields and shorter reaction times |

| Transition Metals | Ru-based, Ag-based, Re-based complexes | Often neutral conditions | High stereoselectivity (E-alkene) |

Intramolecular Cyclization-Isomerization Reactions of Furan-Alkynyl Alcohols

Furan-alkynyl alcohols, including this compound, can undergo intramolecular cyclization reactions to form a variety of heterocyclic products. These reactions are often catalyzed by transition metals, such as gold or copper, which activate the alkyne moiety towards nucleophilic attack by the furan (B31954) ring or the hydroxyl group. organic-chemistry.orgresearchgate.netacs.org

For example, gold-catalyzed cycloisomerization can lead to the formation of substituted furan derivatives. researchgate.net The mechanism is proposed to involve the activation of the alkyne by the gold catalyst, followed by an intramolecular 5-exo-dig attack of the furan ring onto the activated alkyne. Subsequent steps can lead to various rearranged or isomerized furan-containing products.

Nucleophilic Addition Reactions of this compound

The electrophilic nature of the alkyne and the propargylic carbon in this compound makes it susceptible to attack by a range of nucleophiles.

Carbon Nucleophile Additions to the Alkyne and Propargylic Centers

Carbon nucleophiles, such as organometallic reagents (e.g., Grignard reagents, organolithiums), can add to the alkyne of this compound. These reactions are fundamental in carbon-carbon bond formation and allow for the extension of the carbon skeleton. The addition can occur at either of the sp-hybridized carbons of the alkyne, with the regioselectivity often depending on the nature of the nucleophile and the reaction conditions.

Nitrogen Nucleophile Additions (e.g., Aminocarbonylation and Propargylamine Formation)

Nitrogen nucleophiles, such as amines, readily react with this compound and its derivatives. One important transformation is the formation of propargylamines. This can be achieved through various methods, including the A³ coupling reaction (aldehyde-alkyne-amine), where the propargylic alcohol can be generated in situ. researchgate.netnih.gov

Aminocarbonylation is another significant reaction where carbon monoxide and an amine are introduced across the alkyne. Palladium-catalyzed aminocarbonylation of related propargylic compounds has been shown to produce 2-(4-acylfuran-2-yl)acetamides. mdpi.com This process involves the formation of a 2-ynamide intermediate, which then undergoes intramolecular cyclization. mdpi.com

| Reaction Type | Nitrogen Nucleophile | Product Type | Catalyst/Reagent |

|---|---|---|---|

| Propargylamine Synthesis (A³ Coupling) | Primary or Secondary Amine | Propargylamine | Copper, Ruthenium, or Gold catalysts |

| Aminocarbonylation | Secondary Amine | Acylfuran Acetamide | Palladium Iodide/Potassium Iodide |

Oxygen Nucleophile Additions and Etherification Reactions

Oxygen nucleophiles, such as alcohols and water, can add across the alkyne of this compound, often under acidic or metal-catalyzed conditions. These reactions can lead to the formation of enol ethers or ketones after tautomerization.

Etherification of the propargylic alcohol functionality is also a common transformation. This can be achieved under basic conditions by deprotonating the hydroxyl group followed by reaction with an alkyl halide (Williamson ether synthesis). Alternatively, acid-catalyzed methods like the Nicholas reaction can be employed, which involves the formation of a cobalt-stabilized propargylic carbocation that then reacts with an alcohol. nih.gov

Cycloaddition Reactions of this compound

The furan ring and the alkyne moiety of this compound are both amenable to cycloaddition reactions, providing powerful strategies for the construction of complex molecular architectures.

[3+2] Cycloaddition Reactions (e.g., with Azides in Click Chemistry)

The terminal alkyne of this compound is a suitable partner for [3+2] cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". acs.org This reaction involves the facile and highly regioselective formation of a 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne.

While specific examples detailing the participation of this compound in CuAAC reactions are not extensively documented in the provided search results, the reactivity of the parent compound, prop-2-yn-1-ol, in [3+2] cycloadditions with azides has been theoretically studied. researchgate.net These studies indicate that the reaction proceeds with high meta regioselectivity. researchgate.net It is therefore highly probable that this compound would undergo a similar transformation with organic azides in the presence of a copper(I) catalyst to yield the corresponding 1-(furan-2-yl)-1-(1-substituted-1H-1,2,3-triazol-4-yl)methanol derivatives. The reaction is expected to be efficient and selective, characteristic of click chemistry principles. nih.gov

A theoretical investigation into the [3+2] cycloaddition of a furan-imine oxide with styrene (B11656) has also been conducted, providing insights into the electronic behavior of the furan moiety in such reactions. rsc.org This study, employing molecular electron density theory (MEDT), analyzed the regio- and stereoselectivity of the reaction. rsc.org Such computational approaches can be valuable in predicting the outcome of the [3+2] cycloaddition of this compound with various dipoles.

[2+2+2] Cycloaddition Strategies for Complex Furan-Containing Systems

The [2+2+2] cycloaddition is a powerful method for the synthesis of six-membered rings, typically catalyzed by transition metals such as rhodium. rsc.orgacs.org This strategy involves the co-cyclization of three unsaturated components, such as alkynes and alkenes. The alkyne functionality in this compound makes it a potential candidate for participation in such reactions.

Rhodium-catalyzed [2+2+2] cycloadditions have been successfully employed with a variety of alkynes, including those that are unactivated or contain fluorine substituents. researchgate.netthieme-connect.com The general mechanism involves the formation of a rhodacyclopentadiene intermediate from two alkyne units, which then undergoes insertion of a third unsaturated partner to form the six-membered ring.

Oxidative Transformations of the Propargylic Alcohol Functionality

The secondary propargylic alcohol group in this compound can be selectively oxidized to the corresponding α,β-acetylenic ketone, or ynone. This transformation is valuable as ynones are important synthetic intermediates. acs.orgacs.org A variety of methods have been developed for the oxidation of propargylic alcohols. organic-chemistry.orgorganic-chemistry.orggoogle.com

Several catalytic systems are effective for this transformation under mild conditions. For instance, an aerobic oxidation using a combination of Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene (B28343) at room temperature can convert propargylic alcohols to ynones in good yields. organic-chemistry.org Another efficient method involves the use of copper nanoparticles with TBHP or air as the oxidant. organic-chemistry.org

N-Iodosuccinimide (NIS) has also been reported as a mild and effective oxidant for the conversion of propargylic alcohols to ynones. acs.orgacs.org The reaction proceeds at room temperature and tolerates a range of functional groups. acs.orgacs.org The proposed mechanism for the NIS-mediated oxidation is believed to involve radical processes. acs.org

The application of these methods to this compound would be expected to yield 1-(furan-2-yl)prop-2-yn-1-one. The choice of oxidant and reaction conditions would be crucial to ensure selectivity and avoid potential side reactions involving the furan ring, which can be susceptible to oxidation. nih.gov

| Oxidation Method | Catalyst/Reagent | Oxidant | Key Features |

| Aerobic Oxidation | Fe(NO₃)₃·9H₂O, TEMPO, NaCl | Oxygen (air) | Mild, room temperature, environmentally friendly. organic-chemistry.org |

| Copper-Catalyzed Oxidation | Copper Nanoparticles | TBHP or Air | Efficient for a variety of propargylic alcohols. organic-chemistry.org |

| NIS-Mediated Oxidation | N-Iodosuccinimide (NIS) | - | Mild, room temperature, involves radical intermediates. acs.orgacs.org |

Catalytic Activation and Detailed Mechanistic Pathways

The reactivity of this compound can be significantly enhanced and directed through the use of transition metal catalysts, particularly gold and palladium complexes. These catalysts activate the alkyne and/or the propargylic alcohol functionality, enabling a variety of transformations.

Gold-Catalyzed Reactivity and Proposed Intermediates

Gold catalysts, particularly Au(I) and Au(III) complexes, are renowned for their ability to activate alkynes towards nucleophilic attack. nih.gov In the context of furan-containing propargylic alcohols, gold catalysis can initiate a cascade of reactions leading to the formation of diverse and complex heterocyclic structures. capes.gov.brorganic-chemistry.orgnih.govacs.orgmdpi.comnih.govorganic-chemistry.org

One common pathway involves the gold-catalyzed cyclization of furan-ynes. capes.gov.br The gold catalyst coordinates to the alkyne, rendering it electrophilic. The nucleophilic furan ring can then attack the activated alkyne, leading to the formation of various cyclic intermediates. The nature of the final product is highly dependent on the reaction conditions and the specific structure of the substrate.

For instance, gold-catalyzed intermolecular cascade reactions of propargyl alcohols with alkynes can lead to the synthesis of substituted furans. organic-chemistry.orgnih.govacs.org The proposed mechanism involves an initial alcohol addition to the gold-activated alkyne, followed by a rearrangement and a subsequent cyclization. organic-chemistry.orgnih.govacs.org

In other cases, gold catalysis can lead to the formation of gold-carbene intermediates from propargylic precursors. organic-chemistry.org These highly reactive species can then undergo further transformations, such as intramolecular reactions with the furan ring, to generate complex polycyclic systems. nih.gov The proposed intermediates in these reactions often include gold-pi-alkyne complexes and vinylgold species.

Palladium-Catalyzed Transformations and Mechanistic Elucidation

Palladium catalysts are widely used for a variety of transformations involving alkynes and propargylic alcohols. acs.orgrsc.orgacs.orgnih.govmdpi.com One of the most prominent reactions is the Sonogashira coupling, which involves the cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org While this compound itself would be the alkyne component in such a reaction, palladium catalysis is also crucial in reactions where the furan ring is modified prior to coupling. For example, a 2-halofuran derivative could undergo a Sonogashira coupling with a terminal alkyne. nih.govrsc.org

Palladium catalysts are also effective in mediating the cyclization of propargylic compounds. acs.org The mechanism of palladium(II)-mediated reactions of propargylic substrates often involves the formation of a palladium-pi-alkyne complex, which can then undergo nucleophilic attack. acs.org Interestingly, mechanistic studies have shown that the catalytic cycle can be complex, sometimes involving both Pd(II) and Pd(0) species. acs.org

Furthermore, palladium-catalyzed reactions can be designed to proceed through a sequence of steps, such as a Sonogashira coupling followed by a cyclization/aromatization cascade. acs.orgacs.orgnih.gov In such a sequence, a (Z)-3-iodoalk-2-en-1-ol can be coupled with a terminal propargylic alcohol, like this compound, to form a diol intermediate. This intermediate can then undergo a palladium-catalyzed cyclization to afford a polysubstituted furan. acs.orgacs.orgnih.gov The mechanism of the cyclization step is believed to involve an intramolecular oxypalladation followed by elimination of water to achieve aromatization. acs.orgacs.orgnih.gov

| Catalyst System | Typical Transformation | Proposed Key Intermediates |

| Gold(I) or Gold(III) | Cyclization, Rearrangement, Cascade Reactions | Au-π-alkyne complex, Vinylgold species, Gold-carbene |

| Palladium(0) or Palladium(II) | Cross-Coupling (e.g., Sonogashira), Cyclization, Carbonylation | Pd-π-alkyne complex, Palladacycles, Alkenylpalladium species |

Silver-Catalyzed Cascade Reactions and Dual Roles

Silver catalysts, particularly silver(I) salts, have demonstrated significant utility in promoting cascade reactions involving propargylic alcohols like this compound. A key aspect of this catalysis is the dual role that silver can play, acting as both a Lewis acid to activate the alcohol and a π-acid to activate the alkyne.

In a notable silver(I)-catalyzed reaction, the dual activation of a propargylic alcohol and an aziridine (B145994) or azetidine (B1206935) can trigger a cascade of ring-opening and endo-selective ring-closing reactions. nih.gov This process leads to the formation of various N,O-heterocycles. The silver(I) catalyst is proposed to coordinate to both the oxygen of the hydroxyl group and the nitrogen of the aziridine/azetidine, facilitating a concerted or sequential process of bond cleavage and formation.

Mechanistic studies on related systems, such as the conversion of alkynyloxiranes to furans, have highlighted the duality between the oxophilicity (affinity for oxygen) and alkynophilicity (affinity for alkynes) of silver salts. acs.org This dual nature is crucial for cascade pathways where the catalyst must interact with different functional groups. In the context of this compound, the silver catalyst can initially activate the alkyne for a nucleophilic attack, and subsequently interact with the hydroxyl group to facilitate further transformations.

An example of a silver-catalyzed cascade reaction is the sequential carboxylation and cyclization of propargyl alcohols with carbon dioxide. rsc.org This reaction proceeds under mild conditions and demonstrates the ability of the silver catalyst to efficiently activate the carbon-carbon triple bond for nucleophilic attack by the in-situ formed carbonate, leading to the formation of cyclic carbonates. rsc.org The catalytic system often involves a silver salt in combination with a base. rsc.org

The following table summarizes the dual roles of silver catalysts in cascade reactions involving propargylic alcohols:

| Catalytic Role | Substrate Activation | Resulting Transformation |

| Lewis Acid | Activation of the hydroxyl group | Facilitates nucleophilic attack, ring-opening |

| π-Acid | Activation of the alkyne moiety | Promotes cyclization, addition reactions |

Stereochemical Implications in Reaction Mechanisms

The stereochemical outcome of reactions involving this compound and its derivatives is significantly influenced by the nature of the catalyst and the reaction mechanism. Silver-catalyzed reactions, in particular, have shown the potential for high stereoselectivity.

In a silver(I)/base-promoted reaction of propargyl alcohols with 3-oxo amides, the choice of reaction conditions and the structure of the propargyl alcohol can lead to either regioselective synthesis of furan-3-carboxamides or highly stereoselective formation of (Z)-enaminones. rsc.org This demonstrates that the catalyst system can be tuned to control the stereochemical course of the reaction.

Furthermore, silver catalysts have been successfully employed in enantioselective transformations of propargylic systems. For instance, a silver-catalyzed enantioselective propargylic C-H bond amination of carbamate (B1207046) esters bearing a furan group has been developed. nih.gov The stereoselectivity of this reaction is achieved through the rational design of chiral bis(oxazoline) (BOX) ligands. nih.gov The chiral ligand environment around the silver center dictates the facial selectivity of the C-H abstraction and subsequent nitrene insertion, leading to the formation of enantioenriched γ-alkynyl γ-aminoalcohols. nih.gov

Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the enantiodetermining step in these amination reactions is the hydrogen atom transfer (HAT) from the prochiral propargylic position to a silver-nitrene intermediate. nih.gov The steric and electronic properties of the ligand play a crucial role in differentiating between the two prochiral protons. nih.gov

Similarly, site- and stereoselective intramolecular amination of heterobenzylic C-H bonds has been achieved using a silver catalyst supported by a tripodal piperidine-based ligand. rsc.org While not directly involving the propargylic position, this work underscores the capability of silver catalysts to achieve high levels of stereocontrol in C-H functionalization reactions through ligand design.

The stereochemical implications in these reactions are summarized in the table below:

| Reaction Type | Catalyst/Ligand System | Stereochemical Outcome | Mechanistic Feature |

| Amination | Silver / Chiral Bis(oxazoline) (BOX) | Enantioselective C-H amination | Ligand-controlled facial selectivity in the H-atom transfer step |

| Furan Synthesis | Silver(I) / Base | Regio- or Stereoselective synthesis | Substrate and condition controlled pathway |

| Intramolecular Amination | Silver / Tripodal Piperidine Ligand | Site- and Diastereoselective | Ligand-enforced transition state geometry |

Derivatization Strategies and Applications of 1 Furan 2 Yl Prop 2 Yn 1 Ol in Synthetic Chemistry

Synthesis of Novel Heterocyclic Scaffolds Utilizing 1-(furan-2-yl)prop-2-yn-1-ol as a Building Block

This compound serves as a versatile and reactive building block in synthetic chemistry, enabling the construction of a diverse array of novel heterocyclic scaffolds. Its unique structure, featuring a furan (B31954) ring, a secondary propargylic alcohol, and a terminal alkyne, provides multiple reaction sites for derivatization. Chemists have leveraged these functionalities to develop elegant strategies for synthesizing complex molecules, including functionalized furans, pyranones, furanones, pyrrolones, and other important heterocyclic systems. These methods often involve cascade reactions, metal catalysis, and classic cyclization strategies, highlighting the compound's significant utility in modern organic synthesis.

Furan Ring Functionalization and Poly-substituted Furan Derivatives

The inherent reactivity of both the furan ring and the propargyl group in this compound allows for extensive functionalization, leading to a variety of poly-substituted furan derivatives. While direct electrophilic substitution on the furan ring is a standard approach, more sophisticated methods utilize the alkyne moiety to construct new, highly substituted furan rings in a controlled manner. These strategies are pivotal for creating molecular diversity from a common precursor.

Several catalytic systems have been developed for synthesizing polysubstituted furans from alkyne precursors. These methods demonstrate how the terminal alkyne of this compound can be employed to build an entirely new, functionalized furan core. For example, a cobalt(II)-catalyzed metalloradical cyclization between terminal alkynes and α-diazocarbonyls provides polyfunctionalized furans with complete regioselectivity under mild conditions. nih.gov Similarly, gold-catalyzed cascade reactions involving a propargyl alcohol and a separate alkyne can produce di-, tri-, and tetrasubstituted furans in good to excellent yields. nih.govorganic-chemistry.orgacs.org Another approach involves the oxidative dearomatization of furan rings in related structures, followed by cyclization, to generate new furan derivatives. nih.gov

Table 1: Selected Methodologies for the Synthesis of Poly-substituted Furans from Alkyne Precursors

| Catalytic System / Reagents | Reaction Type | Key Features |

|---|---|---|

| Co(II) Metalloradical Catalysis | Cyclization of alkynes with diazocarbonyls | High regioselectivity; tolerates a wide range of functional groups. nih.gov |

| Triazole-gold (TA-Au) and Copper Catalysts | Intermolecular cascade reaction of propargyl alcohol and alkyne | One-pot, three-step cascade; broad substrate scope. nih.govacs.org |

| Ru(II) Catalyst with Copper Oxidant | Intermolecular oxidative annulation | Efficient reaction of 1,3-dicarbonyls with internal alkynes. rsc.org |

| Sulfur Ylides and Acetylenic Esters | Tandem Michael addition and cyclization | Forms polysubstituted furans with multiple carboxylates. researchgate.net |

Pyranone and Dihydropyridinone Formation from Furan-ynes

The conversion of furan-yne precursors like this compound into six-membered heterocycles such as pyranones and dihydropyridinones represents a significant ring expansion strategy. These scaffolds are prevalent in numerous natural products and pharmacologically active compounds. While direct conversion of the furan ring into a pyranone is not the most common pathway, the functionalities present in furan-ynes can be harnessed to construct these larger rings.

The synthesis of 2-pyrones (or α-pyrones) can be achieved through various modern synthetic methods. For instance, a two-step process involving palladium-catalyzed coupling of an alkynylzinc with a haloacrylic acid, followed by a zinc bromide-catalyzed lactonization, yields 6-alkyl-2H-pyran-2-ones. nih.gov In some cases, this reaction can produce furanone derivatives as side products. nih.gov Other advanced strategies include ruthenium-catalyzed three-component cascade reactions and N-heterocyclic carbene (NHC) catalyzed annulations. organic-chemistry.org These methods could potentially be adapted to substrates derived from this compound, where the furan moiety acts as a substituent on the newly formed pyranone ring. The synthesis of complex pyranone-containing natural products often relies on stereospecific pathways starting from chiral precursors like propylene (B89431) oxide, which are elaborated into key intermediates for cyclization. nih.gov

Furanone and Pyrrolone Synthesis from Propargylic Alcohol Precursors

The propargylic alcohol group is a key functional handle for the synthesis of five-membered heterocyclic rings like furanones and pyrrolones. One of the most significant transformations involving 2-furylcarbinols is the Piancatelli rearrangement. First discovered in 1976, this acid-catalyzed reaction converts 2-furylcarbinols into 4-hydroxycyclopentenone derivatives through a 4π-conrotatory electrocyclization of a key pentadienyl cation intermediate. nih.govwikipedia.orgresearchgate.net This rearrangement is highly stereospecific, typically yielding the trans isomer, and has become a valuable tool in natural product synthesis. nih.govwikipedia.org While this reaction leads to cyclopentenones, modifications and alternative pathways can be envisioned to access furanone and pyrrolone cores.

For instance, the synthesis of pyrrolones can be achieved through the oxidative dearomatization of 2-aminofuran intermediates, which themselves can be formed via [4+1] cycloaddition reactions. researchgate.net The propargylic alcohol in this compound can be oxidized to the corresponding ynone, a versatile Michael acceptor. This intermediate could then participate in cycloaddition or conjugate addition reactions with suitable nucleophiles to build furanone or pyrrolone rings. The synthesis of furan-2(5H)-ones, in particular, has been extensively studied, with numerous methods developed for their construction. bohrium.com

Table 2: Key Reactions and Pathways for Furanone and Pyrrolone Synthesis

| Reaction Name / Pathway | Precursor Type | Product | Key Features |

|---|---|---|---|

| Piancatelli Rearrangement | 2-Furylcarbinols | 4-Hydroxycyclopentenones | Acid-catalyzed; highly stereospecific (trans); proceeds via a pentadienyl cation. nih.govwikipedia.orgresearchgate.net |

| Oxidative Dearomatization | 2-Aminofurans | Pyrrolones | A furan-to-pyrrolone conversion strategy. researchgate.net |

| Pd-catalyzed Lactonization | (Z)-5-Alkyl-2-en-4-ynoic acids | 2H-Pyran-2-ones | Can also yield furanone byproducts. nih.gov |

Indole and Thiophene Derivatives via Tandem Reactions

The furan ring serves as a masked 1,4-dicarbonyl functionality, which is a classic precursor for synthesizing other five-membered heterocycles like pyrroles (the core of indoles) and thiophenes via the Paal-Knorr synthesis. By designing tandem reactions that involve an initial ring-opening of the furan moiety in a derivative of this compound, it is possible to access the requisite dicarbonyl intermediate. Subsequent condensation with primary amines or ammonia (B1221849) would yield pyrroles, while reaction with sulfurizing agents like Lawesson's reagent would produce thiophenes.

Construction of Complex Polycyclic and Supramolecular Architectures

The rigid structure and multiple reactive sites of this compound make it an excellent building block for the assembly of complex polycyclic and supramolecular structures. Two powerful reactions in this context are the Pauson-Khand reaction and the Diels-Alder reaction.

The Pauson-Khand reaction is a formal [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt carbonyl complex, to produce an α,β-cyclopentenone. beilstein-journals.orgwikipedia.orgnrochemistry.com This reaction is exceptionally useful for constructing five-membered rings within a polycyclic framework, particularly in its intramolecular version. wikipedia.org A derivative of this compound, where an alkene is tethered to the molecule, can undergo an intramolecular Pauson-Khand reaction to generate intricate, fused heterocyclic systems. For example, enynes containing a propargyl group have been shown to cyclize efficiently, yielding cyclopentenones fused to other rings. beilstein-journals.orgnih.gov

Table 3: The Intramolecular Pauson-Khand Reaction

| Reactants | Catalyst | Product | Significance |

|---|---|---|---|

| Enyne (tethered alkene and alkyne), CO | Dicobalt Octacarbonyl [Co₂(CO)₈] | Fused α,β-Cyclopentenone | Forms complex bicyclic and polycyclic systems in a single step; high stereoselectivity. wikipedia.orgnih.gov |

Furthermore, the furan ring itself can participate as a diene in [4+2] Diels-Alder cycloadditions. Reaction with a suitable dienophile (an alkene or alkyne) generates a 7-oxanorbornadiene (B1225131) intermediate. nih.gov These bicyclic adducts are strained and can be readily transformed into a variety of other aromatic and polycyclic structures, serving as a gateway to molecular complexity. This reactivity allows for the construction of elaborate molecular architectures starting from the relatively simple furan precursor.

Conjugation and Bioconjugation through Click Chemistry with this compound Derivatives

The terminal alkyne of this compound is an ideal functional group for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate only benign byproducts. The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring. mdpi.com

The propargyl group is a well-established and highly reliable reaction partner in 1,3-dipolar cycloaddition reactions for synthesizing triazole derivatives. taylorfrancis.com This reaction provides a highly efficient and specific method for covalently linking the furan-containing molecule to other substrates. This has significant applications in:

Bioconjugation: Attaching the molecule to biological macromolecules such as proteins, peptides, or nucleic acids to create probes or therapeutic agents.

Materials Science: Grafting the molecule onto polymer surfaces or nanoparticles to modify their properties.

Drug Discovery: Linking the furan scaffold to other pharmacophores to create hybrid molecules with potentially enhanced activity.

The CuAAC reaction is known for its exceptional functional group tolerance and the fact that it can often be performed under mild, even aqueous, conditions. This makes it a powerful tool for conjugating this compound derivatives to sensitive biological systems or complex molecular frameworks. mdpi.com

Role as Precursors in the Synthesis of Functionalized Organic Molecules

The compound this compound is a versatile precursor in synthetic chemistry, largely owing to the strategic combination of three reactive functional groups: the furan ring, the secondary propargylic alcohol, and the terminal alkyne. This unique arrangement allows for a multitude of chemical transformations, enabling the construction of more complex and functionally diverse organic molecules. Its utility as a building block is particularly evident in its derivatization to form key synthetic intermediates and in its participation in cyclization and annulation reactions to generate novel heterocyclic systems.

Propargylic alcohols, in general, are highly valued synthons for the construction of various molecular skeletons. researchgate.net The presence of the furan moiety in this compound adds another layer of synthetic potential, as the furan ring itself can be involved in various transformations or act as a stable, electron-rich aromatic system that influences the reactivity of the adjacent functional groups.

One of the fundamental applications of this compound and its derivatives is their oxidation to the corresponding α,β-alkynyl ketones. These resulting ketones are valuable Michael acceptors and intermediates for the synthesis of a wide range of compounds. For instance, a derivative, 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-ol, has been effectively oxidized to 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-one. nih.gov This transformation is a critical step in creating molecules with specific biological activities, highlighting the role of the parent alcohol as a direct precursor to pharmacologically relevant scaffolds. nih.gov

The details of this representative oxidation are summarized in the table below.

| Precursor | Reagent | Solvent | Product | Reference |

|---|---|---|---|---|

| 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-ol | 2-Iodoxybenzoic acid (IBX) | Ethyl acetate (B1210297) (EtOAc) | 1-(5-(phenoxymethyl)furan-2-yl)prop-2-yn-1-one | nih.gov |

Furthermore, the propargylic alcohol framework of this compound makes it an ideal candidate for metal-catalyzed annulation reactions. Research has shown that propargylic alcohols can serve as two-carbon synthons in cascade reactions. For example, a Scandium(III) triflate-catalyzed (3+2) annulation between propargylic alcohols and 2-indolylmethanols provides a direct pathway to synthetically useful cyclopenta[b]indoles. researchgate.net In such a scheme, this compound could be employed to synthesize furan-substituted cyclopenta[b]indoles, demonstrating its role in the rapid assembly of complex polycyclic systems.

The furan ring within the molecule also opens avenues for other types of cyclizations. The compatibility of furan heterocycles in reactions like the silyl (B83357) enol ether Prins cyclization to form substituted tetrahydropyran-4-ones has been established. acs.org This suggests that derivatives of this compound could be valuable precursors for synthesizing complex oxygen-containing heterocycles, where the furan acts as a key structural element in the formation of new rings. acs.org The development of methodologies for creating substituted furans is a significant area of research, and versatile building blocks like this compound are central to these efforts. nih.gov

Computational and Theoretical Studies on 1 Furan 2 Yl Prop 2 Yn 1 Ol and Its Reactions

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into electron distribution, orbital energies, and molecular geometries, which in turn predict the molecule's reactivity and potential behavior in chemical reactions.

Density Functional Theory (DFT) Investigations of Reaction Pathways and Transition States

There are no specific DFT studies in the available literature that investigate the reaction pathways and transition states originating from 1-(furan-2-yl)prop-2-yn-1-ol. Such studies would be invaluable for predicting how the molecule might behave in various chemical environments, for instance, in cycloaddition reactions involving the alkyne group or nucleophilic substitution at the alcohol moiety. For related furan-containing compounds, DFT has been used to explore reaction mechanisms, but this data cannot be directly extrapolated to this compound due to the significant electronic and structural differences imparted by the propargyl alcohol functional group compared to an enone system.

Regioselectivity and Stereoselectivity Probing via Computational Methods

Computational methods are often employed to predict the regioselectivity and stereoselectivity of reactions involving molecules with multiple reactive sites. For this compound, theoretical studies could predict the outcomes of, for example, metal-catalyzed additions to the alkyne or reactions involving the furan (B31954) ring. However, no published research detailing such computational probing for this specific molecule could be identified.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Correlation

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. A QSAR study was identified that included this compound in a dataset of compounds tested as inhibitors of the Dengue virus serotype 4 NS5. This study provides an experimental biological activity value (pIC50) for the compound. However, the study does not provide the specific calculated molecular descriptors or a detailed analysis of this compound's contribution to the QSAR model. Therefore, while its inclusion in such a study is noted, detailed structural correlations from QSAR modeling are not available.

| Compound Name | pIC50 |

| This compound | 5.619 |

This table indicates the reported biological activity data point found in a QSAR study.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations could provide significant insight into the conformational flexibility of this compound, particularly the rotation around the bond connecting the furan ring and the chiral center. This type of analysis is crucial for understanding how the molecule might interact with biological targets or how its shape influences its reactivity. Despite the utility of such simulations, no specific MD or detailed conformational analysis studies for this compound have been published. While MD simulations have been performed on furan-containing chalcone derivatives to study their interactions with enzymes, this information is not transferable to the target compound.

Prediction of Spectroscopic Signatures

Theoretical calculations are a powerful tool for predicting spectroscopic signatures such as NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and Raman spectra. These predictions can aid in the structural elucidation of newly synthesized compounds. Although the synthesis of related furan-based compounds has been reported, often accompanied by experimental spectroscopic data, there are no available studies that specifically detail the theoretical prediction of the spectroscopic signatures for this compound.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 Furan 2 Yl Prop 2 Yn 1 Ol and Its Transformation Products

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For 1-(furan-2-yl)prop-2-yn-1-ol, ¹H and ¹³C NMR would provide critical information. The ¹H NMR spectrum would be expected to show distinct signals for the hydroxyl proton (OH), the methine proton (CH), the acetylenic proton (C≡CH), and the three protons of the furan (B31954) ring. The chemical shift and coupling constants of the furan protons are particularly diagnostic, typically appearing as distinct doublets or doublet of doublets. researchgate.net The splitting pattern of the methine proton, coupled to the hydroxyl and acetylenic protons, would further confirm the structure.

In the absence of specific data for the parent alkyne, we can examine the NMR data for a key transformation product, (E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one, which results from a reaction analogous to a Meyer-Schuster rearrangement followed by further functionalization. nih.gov

¹H NMR Data for a Representative Transformation Product nih.gov (E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.36 | brs | - | 2H, 3′′-OH, 4′′-OH |

| 7.99 | s | - | 1H, 5′-H (Furan) |

| 7.67 | d | 3.6 | 1H, 3′-H (Furan) |

| 7.55 | d | 15.6 | 1H, 3-H (Vinylic) |

| 7.35 | d | 15.6 | 1H, 2-H (Vinylic) |

| 7.19 | s | - | 1H, 2′′-H (Phenyl) |

| 7.11 | d | 8.4 | 1H, 6′′-H (Phenyl) |

| 6.76 | d | 8.4 | 1H, 5′′-H (Phenyl) |

| 6.72 | m | - | 1H, 4′-H (Furan) |

¹³C NMR Data for a Representative Transformation Product nih.gov (E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 177.4 | C=O |

| 153.8 | C-O (Furan) |

| 149.5 | C-OH (Phenyl) |

| 148.5 | C-OH (Phenyl) |

| 146.3 | C-H (Furan) |

| 144.4 | C-H (Vinylic) |

| 126.7 | C-H (Phenyl) |

| 122.8 | C-H (Phenyl) |

| 119.2 | C-H (Vinylic) |

| 118.9 | C-H (Furan) |

| 116.4 | C-H (Phenyl) |

| 116.0 | C-H (Phenyl) |

| 113.3 | C-H (Furan) |

The large coupling constant (15.6 Hz) between the vinylic protons (H-2 and H-3) is definitive for the (E)-stereochemistry of the double bond, a key stereochemical detail provided by NMR. nih.gov Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to unambiguously assign all proton and carbon signals by identifying their correlations.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass. For this compound (C₇H₆O₂), the expected exact mass would be calculated and compared to the experimental value.

This technique is crucial for identifying products from chemical transformations. For instance, in the characterization of various (E)-1-(furan-2-yl)prop-2-en-1-one derivatives, HRMS provides definitive confirmation of their molecular formulas. nih.gov

Representative HRMS Data for Transformation Products nih.gov

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) |

| (E)-3-(3,4-Dihydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | C₁₃H₁₁O₄ | 231.0652 | 231.0643 |

| (E)-3-(3-Bromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | C₁₃H₁₀BrO₃ | 292.9808 | 292.9802 |

| (E)-3-(3,5-Dibromo-4-hydroxyphenyl)-1-(furan-2-yl)prop-2-en-1-one | C₁₃H₉Br₂O₃ | 370.8913 | 370.8900 |

The excellent agreement between the calculated and observed masses confirms the elemental composition of these transformation products. Furthermore, the isotopic pattern observed for the bromine-containing compounds provides additional evidence for the number of bromine atoms in the molecule. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Analysis and Absolute Configuration

X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming connectivity, bond lengths, bond angles, and stereochemistry.

Crystallographic Data for a Representative Transformation Product nih.gov (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1583 (3) |

| b (Å) | 19.1516 (8) |

| c (Å) | 8.4293 (3) |

| β (°) | 94.357 (4) |

| Volume (ų) | 1152.26 (8) |

Such an analysis would definitively confirm the E-configuration of the double bond and the relative orientation of the furan and phenyl rings. For the chiral parent compound, this compound, crystallizing a single enantiomer or a derivative thereof would allow for the determination of its absolute configuration, a critical piece of information that cannot be obtained from NMR or MS alone.

Chromatographic Techniques for Separation, Purification, and Enantiomeric Excess Determination (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of organic compounds. For a chiral molecule like this compound, chiral HPLC is the benchmark method for separating its two enantiomers and determining the enantiomeric excess (ee) of a sample. heraldopenaccess.us

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. banglajol.info The ratio of the peak areas in the resulting chromatogram corresponds directly to the ratio of the enantiomers in the mixture.

Principles of Enantiomeric Excess (ee) Determination by Chiral HPLC:

Separation: A racemic or enantioenriched mixture of this compound is injected onto an HPLC system equipped with a suitable chiral column.

Detection: As the separated enantiomers elute from the column, they are detected by a UV detector or other suitable detector.

Quantification: The area under each peak is integrated. The enantiomeric excess is calculated using the formula:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak).

Developing a robust chiral HPLC method is critical for applications where enantiopurity is important, such as in the synthesis of pharmaceuticals or other biologically active molecules. researchgate.netheraldopenaccess.us The choice of the chiral stationary phase and the mobile phase composition are key parameters that must be optimized to achieve baseline separation of the enantiomers.

Future Research Directions and Unexplored Avenues in 1 Furan 2 Yl Prop 2 Yn 1 Ol Chemistry

Development of Novel and Sustainable Catalytic Systems for Transformations

The transformation of 1-(furan-2-yl)prop-2-yn-1-ol into more complex molecules is a key area of research. Future efforts will likely focus on developing catalytic systems that are not only efficient but also environmentally benign.

One promising direction is the use of gold catalysis , which has shown efficacy in the propargylic substitution of propargylic alcohols followed by cycloisomerization to form polysubstituted furans. mdpi.com The use of ionic liquids as a reaction medium in these gold-catalyzed reactions can further enhance sustainability by allowing for catalyst recycling. mdpi.com Another avenue is the exploration of biocatalytic platforms . Enzymatic cascades have been successfully employed for the synthesis of enantiomerically pure propargylic alcohols from racemic mixtures. nih.govnih.govresearchgate.net Specifically, peroxygenases can oxidize the alcohol to a ketone, which can then be stereoselectively reduced by alcohol dehydrogenases. nih.govnih.govresearchgate.net The application of such systems to this compound could provide a green route to chiral derivatives.

Furthermore, the development of heterogeneous catalysts based on zeolites, polyoxometalates, and non-noble metals offers the potential for more sustainable processes for the transformation of furan (B31954) derivatives. nih.govfrontiersin.orgresearchgate.net These solid catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net Research into adapting these catalysts for the specific transformations of this compound is a logical next step.

| Catalyst Type | Potential Application for this compound | Sustainability Advantages |

| Gold Catalysts in Ionic Liquids | Propargylic substitution and cycloisomerization reactions. mdpi.com | Catalyst recyclability, use of non-volatile solvents. mdpi.com |

| Biocatalysts (e.g., Peroxygenases, Alcohol Dehydrogenases) | Enantioselective synthesis of chiral derivatives. nih.govnih.govresearchgate.net | Mild reaction conditions, high selectivity, biodegradable. researchgate.net |

| Heterogeneous Catalysts (Zeolites, Polyoxometalates) | Various transformations including hydration, oxidation, and rearrangement. nih.govfrontiersin.org | Ease of separation, reusability, potential for continuous processes. researchgate.net |

| Non-noble Metal Catalysts (e.g., Ni, Co, Cu) | Hydrogenation and other reduction reactions. nih.gov | Lower cost compared to precious metals, reduced environmental impact. nih.gov |

Expanding the Substrate Scope and Diversifying Reaction Pathways

Future research will undoubtedly focus on broadening the range of molecules that can be synthesized from this compound. This involves exploring new reaction partners and developing novel reaction pathways.

One area of interest is the use of metalloradical cyclization of alkynes with α-diazocarbonyls, which has been shown to be a regioselective method for synthesizing polysubstituted furans. nih.gov Applying this cobalt(II)-based catalysis to this compound could lead to a variety of functionalized furan derivatives. nih.gov Another approach is to leverage the furan ring as a diene in Diels-Alder reactions . This strategy can be used to construct complex polycyclic structures. acs.org

The development of tandem reactions that form multiple bonds in a single operation is another key research direction. For example, a one-pot synthesis of substituted furans has been achieved through a three-step cascade reaction of propargyl alcohols and alkynes using a combination of gold and copper catalysts. acs.org Adapting such cascade reactions for this compound could significantly improve synthetic efficiency. Furthermore, intramolecular reactions of alkynes with furans catalyzed by platinum chloride have been shown to produce phenols, indicating the potential for significant skeletal rearrangements. acs.org

| Reaction Type | Potential Outcome with this compound | Key Advantages |

| Metalloradical Cyclization | Synthesis of polysubstituted furan derivatives. nih.gov | High regioselectivity and functional group tolerance. nih.gov |

| Diels-Alder Reactions | Formation of complex polycyclic architectures. acs.org | High stereocontrol and atom economy. |

| Tandem Catalysis (e.g., Au/Cu) | One-pot synthesis of highly substituted furans. acs.org | Increased efficiency, reduced purification steps. |

| Platinum-Catalyzed Rearrangements | Formation of phenolic compounds through skeletal reorganization. acs.org | Access to novel molecular scaffolds. |

Integration with Flow Chemistry and Automated Synthetic Platforms

The adoption of modern manufacturing technologies such as flow chemistry and automated synthesis is set to revolutionize the way chemicals are produced. The application of these technologies to the synthesis and transformation of this compound offers significant advantages in terms of safety, efficiency, and scalability.

Continuous-flow synthesis has been successfully applied to the production of furan derivatives, including pharmaceuticals. acs.orgresearchgate.netnih.gov This approach allows for precise control over reaction parameters, leading to improved yields and reduced side reactions. acs.org The inherent safety benefits of performing reactions in small volumes at any given time are particularly relevant when dealing with potentially energetic materials like alkynes. researchgate.net An automated and integrated flow platform could enable the multi-step synthesis of complex molecules from this compound with minimal manual intervention. fu-berlin.de

Automated synthetic platforms can accelerate the discovery and optimization of new reactions. fu-berlin.de By systematically varying reaction conditions, these platforms can rapidly identify the optimal parameters for a given transformation of this compound. This high-throughput approach can significantly shorten the development time for new synthetic routes.

| Technology | Application to this compound Chemistry | Foreseen Benefits |

| Continuous Flow Chemistry | Synthesis and subsequent transformations of the compound. acs.orgresearchgate.netnih.gov | Enhanced safety, improved process control, higher yields, and easier scalability. acs.org |

| Automated Synthesis Platforms | High-throughput screening of reaction conditions and catalysts. fu-berlin.de | Rapid optimization of synthetic protocols, accelerated discovery of new reactions. |

| Integrated Flow and Automation | Multi-step synthesis of complex derivatives in a continuous and automated fashion. fu-berlin.de | Increased efficiency, reduced manual handling, and improved reproducibility. |

Exploration of Bio-Inspired Synthetic Routes and Biomimetic Transformations

Nature provides a rich source of inspiration for the development of novel and efficient synthetic strategies. The exploration of bio-inspired routes and biomimetic transformations represents a fascinating frontier in the chemistry of this compound.

Many natural products contain a furan ring, and understanding their biosynthetic pathways can provide valuable insights for designing new synthetic methods. mdpi.comnih.govrsc.org For instance, the enzymatic oxidation of furans, often mediated by cytochrome P450 enzymes, proceeds through reactive intermediates that can be harnessed for synthetic purposes. nih.gov Mimicking these transformations in the laboratory could lead to novel methods for the functionalization of the furan ring in this compound.

The furan moiety can also be used as a "masked" functional group, a strategy employed in the retrosynthetic analysis of complex molecules. youtube.com For example, a furan ring can be oxidatively cleaved to reveal a dicarbonyl functionality at a late stage in a synthesis. youtube.com This bio-inspired approach could be used to simplify the synthesis of complex targets derived from this compound. The synthesis of furan-containing natural products often involves elegant tandem reactions, which can serve as blueprints for developing new synthetic methodologies. mdpi.comresearchgate.net

| Approach | Relevance to this compound | Potential for Innovation |

| Study of Natural Product Biosynthesis | Understanding how furan rings are constructed and modified in nature. mdpi.comnih.gov | Inspiration for novel synthetic strategies and catalysts. |

| Biomimetic Oxidation | Mimicking enzymatic furan ring opening and functionalization. nih.gov | Development of new methods for selective transformations. |

| Furan as a Masked Functional Group | Employing the furan ring as a latent dicarbonyl for complex molecule synthesis. youtube.com | Streamlining synthetic routes to intricate molecular architectures. |

| Tandem Reactions Inspired by Nature | Designing multi-step, one-pot transformations based on biosynthetic pathways. mdpi.comresearchgate.net | Improving synthetic efficiency and elegance. |

Q & A

Q. What are the primary synthetic routes for 1-(furan-2-yl)prop-2-yn-1-ol, and how are intermediates characterized?

The synthesis involves a multi-step strategy:

- Step 1 : Reacting aromatic aldehydes with thiosemicarbazide in warm ethanol/water to form thiosemicarbazones .

- Step 2 : Oxidative cyclization using FeCl₃ in aqueous medium to generate 5-substituted phenyl-1,3,4-thiadiazol-2-amine intermediates .

- Step 3 : Condensation of the thiadiazole amine with furan-2-carbaldehyde in H₂SO₄/DMF to form the final Schiff base derivatives (e.g., Fa-Fe) . Characterization employs IR (to confirm azomethine C=N bonds), ¹H/¹³C NMR (to verify furan and thiadiazole protons), and mass spectrometry (for molecular ion validation) .

Q. How is the anti-tubercular activity of this compound derivatives assessed experimentally?

The Microplate Alamar Blue Assay (MABA) is used to determine minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Rv:

- Compounds are diluted (100–0.2 µg/mL) in 96-well plates and incubated for 5 days at 37°C.

- Alamar Blue reagent + Tween 80 is added; color change (blue→pink) indicates bacterial viability. MIC is the lowest concentration preventing color shift . For example, derivatives Fb and Fe showed MICs of 3.1 µg/mL, comparable to first-line drugs .

Q. What computational tools predict the biological activity of these derivatives?

- PASS (Prediction of Activity Spectra for Substances) : Predicts anti-tubercular potential based on SAR analysis of >35,000 compounds. A Pa score >0.7 suggests high activity (e.g., Fe with Pa = 0.832), while Pa <0.5 indicates novel chemical entities .

- Molecular Docking (ArgusLab/Molegro) : Evaluates binding to enoyl-ACP reductase (PDB: 2H7M). Key interactions include hydrogen bonds with Tyr158 and hydrophobic contacts with Met103 .

Advanced Research Questions

Q. How do electronic effects of substituents on the phenyl ring influence anti-tubercular activity?

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance activity by increasing electrophilicity and improving target binding. For example, Fd (2-NO₂) and Fe (4-Cl) showed MICs of 12.5 µg/mL and 3.1 µg/mL, respectively .

- Electron-donating groups (e.g., -OCH₃) reduce activity due to decreased affinity for the hydrophobic enzyme pocket .

- Contradiction : Despite a lower Pa score (0.62), Fb (4-F) exhibited high experimental activity (MIC = 3.1 µg/mL), suggesting limitations in PASS predictions for halogenated derivatives .

Q. What structural insights from docking studies explain discrepancies between in silico and in vitro results?

- Fb ’s unexpected potency arises from π-π stacking between its furan ring and Tyr158’s aromatic side chain, a feature not fully captured by PASS .

- Fe ’s azomethine group forms hydrogen bonds with Tyr158, while its chloro substituent enhances hydrophobic interactions with Met103 .

- Recommendation : Combine docking (binding mode analysis) with molecular dynamics simulations to assess stability of ligand-receptor complexes .

Q. How can researchers optimize synthetic yields and purity for scale-up?

- Critical Parameters :

- Solvent choice : DMF improves Schiff base condensation efficiency vs. lower-polarity solvents .

- Catalyst : FeCl₃ in oxidative cyclization minimizes side products (e.g., disulfide byproducts) .

Methodological Considerations

Q. How to resolve contradictions between PASS predictions and experimental MIC data?

- Hypothesis Testing :

Validate PASS results with alternative tools (e.g., SwissADME for bioavailability).

Perform dose-response assays to confirm MIC reproducibility.

Use isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. What strategies improve the selectivity of these derivatives against non-target bacterial enzymes?

- Structural Modifications :

- Introduce bulky substituents (e.g., -CF₃) to exploit steric differences between M. tuberculosis enoyl-ACP reductase and human FASN .

- Replace the furan ring with bioisosteres (e.g., thiophene) to reduce off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.